molecular formula C8H12NO+ B12979493 1-Ethyl-4-(hydroxymethyl)pyridin-1-ium

1-Ethyl-4-(hydroxymethyl)pyridin-1-ium

Cat. No.: B12979493
M. Wt: 138.19 g/mol
InChI Key: FKJQPYXDRHECKG-UHFFFAOYSA-N
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Description

1-Ethyl-4-(hydroxymethyl)pyridin-1-ium is a quaternary ammonium compound with the molecular formula C8H12NO+ This compound is characterized by the presence of an ethyl group and a hydroxymethyl group attached to a pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(hydroxymethyl)pyridin-1-ium can be synthesized through several methods. One common approach involves the alkylation of 4-(hydroxymethyl)pyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(hydroxymethyl)pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 1-ethyl-4-(methyl)pyridin-1-ium using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 1-Ethyl-4-(carboxyl)pyridin-1-ium.

    Reduction: 1-Ethyl-4-(methyl)pyridin-1-ium.

    Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-4-(hydroxymethyl)pyridin-1-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain infections and diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-ethyl-4-(hydroxymethyl)pyridin-1-ium exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

1-Ethyl-4-(hydroxymethyl)pyridin-1-ium can be compared with other pyridinium derivatives such as:

    1-Methyl-4-(hydroxymethyl)pyridin-1-ium: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.

    1-Ethyl-4-(methoxymethyl)pyridin-1-ium: Contains a methoxymethyl group instead of a hydroxymethyl group, leading to variations in chemical properties and applications.

Properties

Molecular Formula

C8H12NO+

Molecular Weight

138.19 g/mol

IUPAC Name

(1-ethylpyridin-1-ium-4-yl)methanol

InChI

InChI=1S/C8H12NO/c1-2-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3/q+1

InChI Key

FKJQPYXDRHECKG-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=C(C=C1)CO

Origin of Product

United States

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